molecular formula C22H19ClN6O2 B2676650 3-(4-chlorophenyl)-5-methyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione CAS No. 921511-22-0

3-(4-chlorophenyl)-5-methyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione

Cat. No. B2676650
CAS RN: 921511-22-0
M. Wt: 434.88
InChI Key: GLOSOVLJXNIYRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-5-methyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione is a useful research compound. Its molecular formula is C22H19ClN6O2 and its molecular weight is 434.88. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorophenyl)-5-methyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-5-methyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Heteroaromatization with 4-Hydroxycoumarin : El-Agrody et al. (2001) synthesized novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones, among other derivatives, showing potential antimicrobial activity. These compounds, including those structurally related to the one , could serve as a foundation for developing new antimicrobial agents (El-Agrody et al., 2001).

  • Antifungal Compound Study : Volkova et al. (2020) detailed the synthesis and characterization of a novel antifungal compound within the 1,2,4-triazole class. The study provides insights into the solubility, thermodynamics, and partitioning processes of such compounds, laying groundwork for further exploration of similar structures in antifungal research (Volkova et al., 2020).

Anticancer Research

  • Novel Anti-Proliferative Agents : Ramya Sucharitha et al. (2021) synthesized novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives, evaluating their in vitro anti-proliferative activity against human cancer cell lines. This research signifies the potential of such compounds in cancer treatment strategies (Ramya Sucharitha et al., 2021).

  • Triazolo[3,4-e]purine Derivatives and Anti-Cancer Activity : Kapadiya et al. (2021) explored the synthesis of triazolo[3,4-e]purine derivatives for their anti-cancer activity against NCI-60 cell lines. Such studies contribute valuable data for the development of cancer therapeutics (Kapadiya et al., 2021).

Chemical Synthesis and Reactivity

  • Cascade Reaction to Construct Heterocyclic Systems : Dotsenko et al. (2012) presented a method for constructing penta- and hexacyclic heterocyclic systems, utilizing a cascade reaction. This showcases the synthetic versatility of compounds with triazolo and pyrimidine structures, indicating their utility in complex molecule synthesis (Dotsenko et al., 2012).

properties

IUPAC Name

8-(4-chlorophenyl)-1-methyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O2/c1-27-20-17(19(30)24-22(27)31)28(13-5-8-14-6-3-2-4-7-14)21-26-25-18(29(20)21)15-9-11-16(23)12-10-15/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOSOVLJXNIYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)Cl)CCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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